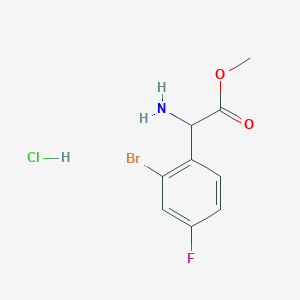

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride

CAS No.:

Cat. No.: VC16691312

Molecular Formula: C9H10BrClFNO2

Molecular Weight: 298.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrClFNO2 |

|---|---|

| Molecular Weight | 298.53 g/mol |

| IUPAC Name | methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate;hydrochloride |

| Standard InChI | InChI=1S/C9H9BrFNO2.ClH/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10;/h2-4,8H,12H2,1H3;1H |

| Standard InChI Key | IMZCGWDUKHEOGA-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(C1=C(C=C(C=C1)F)Br)N.Cl |

Introduction

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10BrClFNO2 and a molecular weight of 298.53 g/mol. It is classified as an amino acid derivative with a methyl ester functional group, often used in pharmaceutical and chemical research due to its structural properties and potential biological activities .

Structural Details

The compound consists of:

-

A methyl ester group () attached to the amino acid backbone.

-

A substituted aromatic ring containing bromine and fluorine atoms at the 2 and 4 positions, respectively.

-

A hydrochloride salt () that enhances its solubility and stability.

Key Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride |

| SMILES Notation | COC(=O)[C@H](C1=C(C=C(C=C1)F)Br)N.Cl |

| InChIKey | IMZCGWDUKHEOGA-QRPNPIFTSA-N |

| PubChem CID | 137700601 |

Synthesis and Derivatives

The synthesis of methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride typically involves:

-

Aromatic substitution reactions: Introducing bromine and fluorine substituents into a phenyl ring.

-

Formation of the amino acid backbone: Coupling the aromatic derivative with a glycine or similar scaffold.

-

Esterification and salt formation: Converting the carboxylic acid group into a methyl ester and forming the hydrochloride salt for improved solubility .

Related Compounds

The parent compound, methyl 2-amino-2-(4-fluorophenyl)acetate, lacks the bromine substituent but shares similar structural features, with a molecular weight of 219.64 g/mol .

Applications in Research

Methyl 2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride is primarily utilized in:

-

Pharmaceutical Development: As a precursor or intermediate in drug synthesis.

-

Structure-Activity Relationship (SAR) Studies: Investigating how halogen substitutions affect biological activity.

-

Chemical Research: Exploring reactivity patterns in halogenated aromatic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume